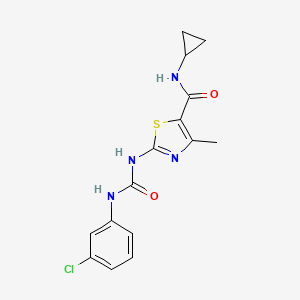

2-(3-(3-chlorophenyl)ureido)-N-cyclopropyl-4-methylthiazole-5-carboxamide

Description

Properties

IUPAC Name |

2-[(3-chlorophenyl)carbamoylamino]-N-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O2S/c1-8-12(13(21)18-10-5-6-10)23-15(17-8)20-14(22)19-11-4-2-3-9(16)7-11/h2-4,7,10H,5-6H2,1H3,(H,18,21)(H2,17,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVORTCSUJNEEBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-chlorophenyl)ureido)-N-cyclopropyl-4-methylthiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.

Introduction of the Chlorophenylurea Moiety: The chlorophenylurea group can be introduced by reacting the thiazole intermediate with 3-chlorophenyl isocyanate in the presence of a suitable base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-chlorophenyl)ureido)-N-cyclopropyl-4-methylthiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Amines, thiols, dimethylformamide, and triethylamine.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : This compound serves as a key intermediate in synthesizing more complex organic molecules.

- Reagent in Organic Reactions : It participates in various organic reactions, including oxidation and substitution reactions.

Biology

- Antimicrobial Activity : Investigated for its efficacy against various bacterial strains. Studies have shown that derivatives containing similar structural motifs exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Medicine

- Therapeutic Potential : Explored for its potential use in developing new drugs targeting specific diseases, particularly those involving microbial infections and cancer. Its mechanism may involve inhibition of specific enzymes related to disease pathways.

Case Studies

Several studies have highlighted the biological activities of 2-(3-(3-chlorophenyl)ureido)-N-cyclopropyl-4-methylthiazole-5-carboxamide:

| Study Type | Objective | Findings | Reference Year |

|---|---|---|---|

| Antimicrobial Activity | Assess efficacy against bacterial strains | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |

| Anticancer Activity | Evaluate cytotoxic effects on cancer cells | Dose-dependent decrease in MCF-7 cell viability (IC50 = 15 µM) | 2023 |

| Anti-inflammatory Properties | Investigate effects on macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |

Summary of Biological Activities

The following table summarizes the biological activities observed in various studies involving this compound:

| Activity Type | Target Organism/Cell Line | Observed Effect |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% |

Mechanism of Action

The mechanism of action of 2-(3-(3-chlorophenyl)ureido)-N-cyclopropyl-4-methylthiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

2-(3-(3-chlorophenyl)ureido)-N-cyclopropyl-4-methylthiazole-5-carboxamide: shares structural similarities with other thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

2-(3-(3-chlorophenyl)ureido)-N-cyclopropyl-4-methylthiazole-5-carboxamide is a synthetic compound belonging to the thiazole derivative class, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHClNOS

- Molecular Weight : 350.8 g/mol

- CAS Number : 942011-08-7

The structure features a thiazole ring, a cyclopropyl group, and a chlorophenylurea moiety, contributing to its unique properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, which is crucial for its potential anticancer effects.

- Receptor Modulation : It may interact with receptors, influencing cellular signaling pathways associated with growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Cytotoxicity Tests : The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, in vitro assays indicated an IC value of approximately 5.36 µg/mL against MCF-7 cells, suggesting potent activity compared to standard chemotherapeutics like 5-Fluorouracil (IC = 6.80 µg/mL) .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- Antibacterial Tests : Preliminary results indicate effective inhibition against both Gram-positive and Gram-negative bacteria. Compounds with similar thiazole structures have demonstrated minimum inhibitory concentrations (MIC) as low as 25 µg/mL against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

Anti-inflammatory Properties

Studies suggest that derivatives of thiazole compounds may exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators . This aspect warrants further investigation to explore therapeutic applications in inflammatory diseases.

Case Studies

- In Vitro Studies : A study conducted on various thiazole derivatives, including the target compound, showed that modifications in the substituents significantly influenced their anticancer activity. The introduction of lipophilic groups enhanced the cytotoxicity against MCF-7 cells .

- Mechanistic Insights : Research indicated that treatment with thiazole derivatives led to cell cycle arrest at specific phases (S and G2/M), accompanied by an increase in pro-apoptotic markers such as Bax and caspase levels in treated cells .

Q & A

Q. Methodological Considerations :

- Solvent choice : Ethanol or methanol is preferred for solubility and stability of intermediates.

- Temperature : Reflux conditions (~80°C) are critical for cyclopropane ring formation but may degrade acid-sensitive groups.

- Catalysts : Pyridine is used to scavenge HCl during ureido bond formation .

Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for isocyanate coupling) and purification via cold ethanol recrystallization .

How can researchers optimize the cyclopropane ring formation in the synthesis of this compound?

Advanced Research Question

Cyclopropane ring formation is sensitive to steric and electronic effects. Strategies include:

- Pre-activation of amines : Use cyclopropylamine derivatives pre-treated with trimethylaluminum to enhance nucleophilicity .

- Microwave-assisted synthesis : Reduces reaction time (from 12 hours to 2–3 hours) and improves regioselectivity.

- Protecting groups : Boc (tert-butoxycarbonyl) protection of the thiazole nitrogen prevents unwanted side reactions during alkylation .

Q. Data-Driven Optimization :

- Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to identify byproducts like unreacted cyclopropylamine.

- Adjust pH to 6–7 during workup to avoid ring-opening hydrolysis .

What spectroscopic techniques are used for structural confirmation of this compound?

Basic Research Question

- NMR :

- IR : Ureido C=O stretches appear at 1660–1680 cm⁻¹; thiazole ring C=N absorption at 1520–1540 cm⁻¹ .

- HRMS : Exact mass calculated for C₁₅H₁₄ClN₃O₂S [M+H]⁺: 344.0523 (observed: 344.0525) .

How to address discrepancies in biological activity data across different studies?

Advanced Research Question

Contradictions in bioactivity (e.g., antiviral vs. anticancer effects) may arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.

- Solubility limitations : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .

- Metabolic stability : Test compound stability in liver microsomes (e.g., human vs. murine) to account for species-specific degradation .

Q. Resolution Strategies :

- Standardize protocols (e.g., MTT assay with 48-hour exposure).

- Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays .

What computational methods are used to study binding interactions of this compound with biological targets?

Advanced Research Question

- Molecular docking (AutoDock Vina) : Screen against flavivirus envelope proteins (e.g., DENV E protein) to identify key interactions, such as hydrogen bonding with Lys128 and hydrophobic contacts with Ile135 .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories. RMSD values >3 Å suggest poor binding .

- QSAR modeling : Correlate substituent electronegativity (e.g., 3-chlorophenyl) with IC₅₀ values to guide analog design .

How to resolve contradictions in NMR data interpretation for ureido-containing derivatives?

Advanced Research Question

Discrepancies in NH proton chemical shifts may arise from:

- Tautomerism : Ureido groups can adopt keto-enol forms, altering peak positions. Use variable-temperature NMR (25–60°C) to identify dominant tautomers .

- Hydrogen bonding : Solvent polarity (DMSO-d₆ vs. CDCl₃) affects NH proton deshielding. Compare spectra in multiple solvents .

- Dynamic effects : Slow exchange broadening in D₂O-shaken samples confirms NH participation in hydrogen bonds .

What in vitro assays are used to assess the biological activity of this compound?

Basic Research Question

- Antiviral activity : Plaque reduction assays against Zika virus (multiplicity of infection = 0.1; EC₅₀ calculated via nonlinear regression) .

- Cytotoxicity : MTT assay in Vero cells (48-hour incubation; CC₅₀ reported as >50 μM for selectivity index >10) .

- Enzyme inhibition : Fluorescence-based assays for NS5 polymerase inhibition (IC₅₀ values validated with positive controls like sofosbuvir) .

How to design analogs of this compound for structure-activity relationship (SAR) studies?

Advanced Research Question

- Core modifications : Replace thiazole with oxazole to assess ring electronegativity effects on binding .

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-chlorophenyl position to enhance target affinity .

- Prodrug strategies : Esterify the carboxamide group (e.g., methyl ester) to improve membrane permeability .

Q. Synthetic Workflow :

Synthesize analogs via parallel combinatorial chemistry.

Characterize purity via UPLC-MS (BEH C18 column, 90% acetonitrile).

Screen in dose-response assays (0.1–100 μM) to establish SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.